2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of difluoroacetic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two fluorine atoms attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid typically involves the introduction of chloro and fluoro groups onto a phenyl ring followed by the incorporation of the difluoroacetic acid moiety. One common method involves the reaction of 2-chloro-6-fluorobenzene with difluoroacetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The difluoroacetic acid moiety may also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
- 2-(2-Bromo-6-fluorophenyl)-2,2-difluoroacetic acid
- 2-(2-Chloro-6-fluorophenyl)-2,2-dichloroacetic acid
Uniqueness
2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical properties and reactivity. The presence of two fluorine atoms on the acetic acid moiety also distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZCAVROIRKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547837-22-8 |
Source
|
Record name | 2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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